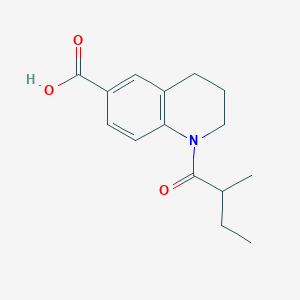

1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-methylbutanoyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-10(2)14(17)16-8-4-5-11-9-12(15(18)19)6-7-13(11)16/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWRBDOKXLMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Properties

1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a derivative of tetrahydroquinoline, characterized by a carboxylic acid group at position 6 and a 2-methylbutanoyl substituent at position 1. The molecular formula is , with a molecular weight of approximately 233.31 g/mol.

Structural Formula

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have indicated that tetrahydroquinoline derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Research shows that compounds similar to tetrahydroquinolines possess antimicrobial activity against various pathogens. This suggests potential applications in treating infections.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating that this compound may have potential as an anticancer agent.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

- Cancer Therapy : Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer drugs.

- Neuroprotection : The antioxidant properties could be beneficial in neurodegenerative diseases by protecting neuronal cells from oxidative damage.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro. |

| Study 2 | Showed antimicrobial effects against Gram-positive and Gram-negative bacteria. |

| Study 3 | Reported cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant capacity of various tetrahydroquinoline derivatives, this compound exhibited a high degree of free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. This positions it as a promising candidate for further development into antimicrobial agents.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on MCF-7 breast cancer cells showed that treatment with the compound resulted in significant cell death after 48 hours. The study concluded that the compound's mechanism may involve apoptosis induction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tetrahydroquinoline-6-carboxylic acid scaffold is a common framework modified for diverse applications. Key structural analogs and their distinguishing features include:

Physicochemical Properties

- Melting Point: The unsubstituted base compound (CAS 5382-49-0) melts at 168–170°C . The 2-methylbutanoyl group in the target compound likely increases melting point due to enhanced van der Waals interactions.

- Solubility: The hydrochloride salt of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1251923-10-0) shows improved aqueous solubility compared to the free acid , suggesting that the target compound’s solubility may depend on formulation.

- Lipophilicity : Acylated derivatives (e.g., methylsulfonyl in ) exhibit higher logP values than the base compound, aligning with the target’s expected increased hydrophobicity.

Commercial and Research Status

- Availability: The base compound (CAS 5382-49-0) is commercially available at 95% purity (50 mg: $218; 250 mg: $655) . Derivatives like the methylsulfonyl analog are sold by Santa Cruz Biotechnology ($188/250 mg) .

- Research Gaps: Limited data exist on the target compound’s specific bioactivity or pharmacokinetics, highlighting opportunities for comparative studies with documented analogs.

Métodos De Preparación

Key Preparation Methodologies

Acyl Chloride Intermediate Formation and Acylation

A primary method involves the preparation of the corresponding acid chloride from 2-methylbutanoic acid derivatives, followed by acylation of the tetrahydroquinoline nucleus:

Step 1: Synthesis of 2-Methylbutanoyl Chloride

- Oxalyl chloride (9.64 g) is added to a solution of 4-carbomethoxy-2-methylbutanoic acid (6.1 g) in methylene chloride (50 mL).

- The mixture is refluxed for 2 hours to convert the acid to the acid chloride.

- The solvent is evaporated to yield 4-carbomethoxy-2-methylbutanoyl chloride, which is used directly without further purification.

Step 2: Acylation of Tetrahydroquinoline

- The acid chloride is reacted with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid under controlled conditions.

- The resulting product precipitates out and is filtered and dried.

- The product may be recrystallized from petroleum ether and triturated with diethyl ether to enhance purity.

This method is outlined in patent US4401818A and demonstrates effective conversion with good yields and purity control.

Purification and Formulation Notes

- After synthesis, the crude product is often purified by recrystallization from solvents such as petroleum ether or diethyl ether.

- The dried product can be triturated to improve purity and remove residual solvents or impurities.

- For pharmaceutical formulations, the compound can be mixed with excipients like lactose, talcum, corn starch, polyethylene glycol, and magnesium stearate, followed by granulation and tablet compression.

Data Table Summarizing Preparation Steps

| Step | Reagents/Conditions | Description | Outcome/Purification |

|---|---|---|---|

| 1 | 4-Carbomethoxy-2-methylbutanoic acid + Oxalyl chloride, reflux 2h in CH2Cl2 | Formation of 4-carbomethoxy-2-methylbutanoyl chloride | Evaporation yields acid chloride used directly |

| 2 | Acid chloride + 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Acylation reaction to form target compound | Precipitate filtered, recrystallized from petroleum ether, triturated with diethyl ether |

| 3 | Purification | Recrystallization and drying | High purity product suitable for formulation |

| 4 | Formulation (optional) | Mixing with excipients, granulation, tablet compression | Pharmaceutical-grade tablets or suspensions |

Research Findings and Yield Information

- The acyl chloride formation and subsequent acylation proceed with high efficiency, often yielding crystalline products with melting points around 110°–112°C.

- The process avoids harsh conditions that might degrade the tetrahydroquinoline ring or the carboxylic acid functionality.

- Formulation data from the patent suggests active ingredient content from 0.1% to 75%, with typical unit doses containing 5–100 mg for a 50–70 kg mammal.

- The purity and yield are optimized by controlling reaction times, temperatures, and purification protocols.

Q & A

Q. Why do some studies report conflicting biological activities for quinolinecarboxylic acid derivatives?

- Methodology :

- Strain-Specific Variations : Test activity against standardized bacterial strains (e.g., ATCC controls) to minimize variability .

- Solubility Adjustments : Use DMSO or PEG-400 to ensure consistent compound dissolution across assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.